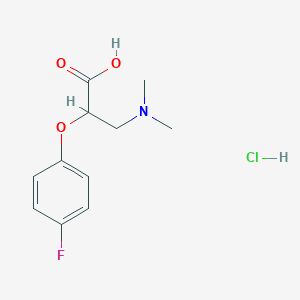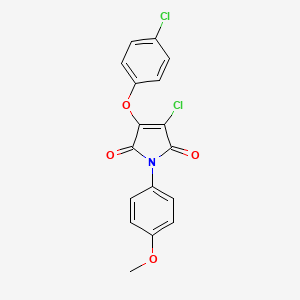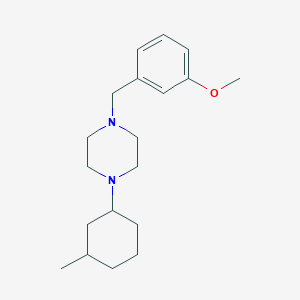![molecular formula C22H26N2O4 B5121306 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)
4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid, also known as DPA-714, is a chemical compound that has gained significant attention in the field of scientific research. It is a ligand that selectively binds to the translocator protein (TSPO), which is located in the outer mitochondrial membrane of cells. TSPO is involved in various physiological processes, including the regulation of cholesterol transport, cellular respiration, and apoptosis. DPA-714 has been studied extensively for its potential applications in the diagnosis and treatment of various diseases.
作用机制
4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid binds to TSPO, which is involved in various physiological processes, including the regulation of cholesterol transport, cellular respiration, and apoptosis. TSPO is overexpressed in various pathological conditions, including neuroinflammation, neurodegenerative diseases, and cancer. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to modulate the activity of TSPO, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of TSPO, leading to the regulation of various cellular processes, including the regulation of cholesterol transport, cellular respiration, and apoptosis. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases, including multiple sclerosis and rheumatoid arthritis.
实验室实验的优点和局限性
The use of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in lab experiments has several advantages, including its high affinity for TSPO, which allows for the visualization of TSPO expression in vivo using PET imaging. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. However, the use of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in lab experiments is limited by its complex synthesis process, which requires expertise in organic chemistry.
未来方向
There are several future directions for the use of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in scientific research. One potential application is in the diagnosis and monitoring of various diseases, including Alzheimer's disease, multiple sclerosis, and cancer. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. Further research is needed to investigate the potential therapeutic applications of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in various diseases. Additionally, the development of more efficient synthesis methods for 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid could lead to its wider use in scientific research.
In conclusion, 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in the diagnosis and treatment of various diseases. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has a high affinity for TSPO, which is overexpressed in various pathological conditions, including neuroinflammation, neurodegenerative diseases, and cancer. The use of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in lab experiments has several advantages, including its high affinity for TSPO and anti-inflammatory properties. However, its complex synthesis process limits its use in lab experiments. Future research is needed to investigate the potential therapeutic applications of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in various diseases and to develop more efficient synthesis methods.
合成方法
The synthesis of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid involves several steps, including the reaction of diphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with the amino acid L-leucine. The final product is obtained by the reaction of the resulting dipeptide with 4-aminobutanoic acid. The synthesis of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid is a complex process that requires expertise in organic chemistry.
科学研究应用
4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been extensively studied for its potential applications in the diagnosis and treatment of various diseases. It has been shown to have a high affinity for TSPO, which is overexpressed in various pathological conditions, including neuroinflammation, neurodegenerative diseases, and cancer. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been used as a radioligand for positron emission tomography (PET) imaging to visualize TSPO expression in vivo. PET imaging with 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to be useful in the diagnosis and monitoring of various diseases, including Alzheimer's disease, multiple sclerosis, and cancer.
属性
IUPAC Name |
4-[4-[(2,2-diphenylacetyl)amino]butanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-19(23-15-8-14-20(26)27)13-7-16-24-22(28)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,21H,7-8,13-16H2,(H,23,25)(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGVPTZCGPXBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCC(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[(Diphenylacetyl)amino]butanoyl}amino)butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5121229.png)
![2-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5121231.png)
![2-amino-4-(4-biphenylyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5121236.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5121244.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5121264.png)

![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)

![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)
![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)

